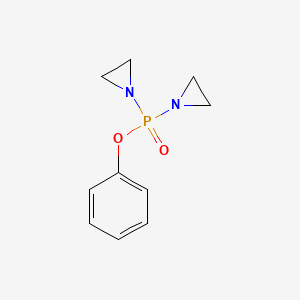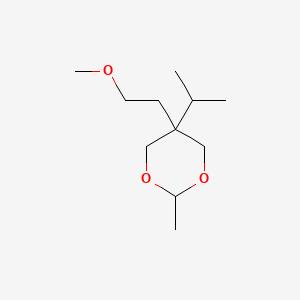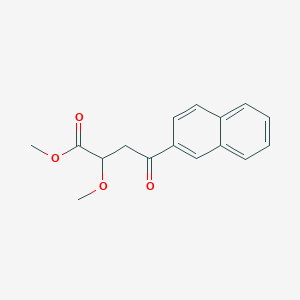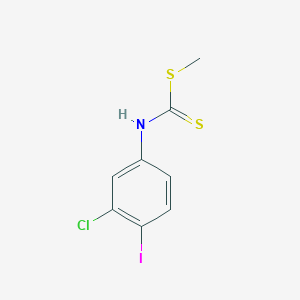
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C16H18N4 It is a cyclopropane derivative characterized by the presence of four cyano groups attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 3-methyl-3-(propan-2-yl)cyclopropane with tetracyanoethylene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a temperature range of 80-100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyano groups to primary amines or other reduced forms.
Substitution: The cyano groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or alkyl halides (R-X) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the cyano groups.
Substitution: Substituted cyclopropane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of multiple cyano groups can influence the compound’s binding affinity and specificity for its targets. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize reaction intermediates and facilitate various transformations.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile: Characterized by four cyano groups attached to the cyclopropane ring.
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarboxylate: Similar structure but with ester groups instead of cyano groups.
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetrafluoride: Similar structure but with fluoride groups instead of cyano groups.
Uniqueness
This compound is unique due to the presence of four cyano groups, which impart distinct electronic properties and reactivity. This makes it a versatile compound for various chemical transformations and applications in scientific research.
Propiedades
Número CAS |
10432-74-3 |
|---|---|
Fórmula molecular |
C11H10N4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-methyl-3-propan-2-ylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H10N4/c1-8(2)9(3)10(4-12,5-13)11(9,6-14)7-15/h8H,1-3H3 |
Clave InChI |
ASQIHADNUVNOTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C(C1(C#N)C#N)(C#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




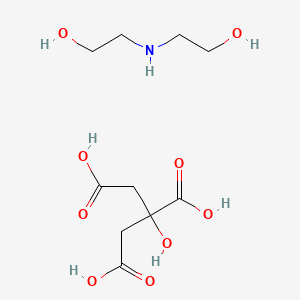
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)

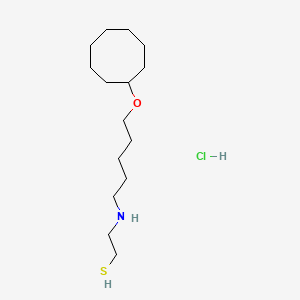
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)

